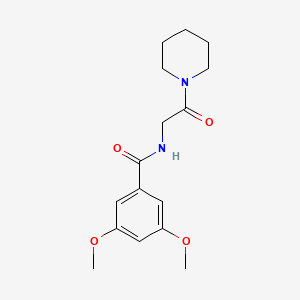

3,5-dimethoxy-N-(2-oxo-2-piperidin-1-ylethyl)benzamide

Beschreibung

Eigenschaften

Molekularformel |

C16H22N2O4 |

|---|---|

Molekulargewicht |

306.36 g/mol |

IUPAC-Name |

3,5-dimethoxy-N-(2-oxo-2-piperidin-1-ylethyl)benzamide |

InChI |

InChI=1S/C16H22N2O4/c1-21-13-8-12(9-14(10-13)22-2)16(20)17-11-15(19)18-6-4-3-5-7-18/h8-10H,3-7,11H2,1-2H3,(H,17,20) |

InChI-Schlüssel |

QRLOQXYLLALZPB-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC(=CC(=C1)C(=O)NCC(=O)N2CCCCC2)OC |

Herkunft des Produkts |

United States |

Biologische Aktivität

3,5-Dimethoxy-N-(2-oxo-2-piperidin-1-ylethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article reviews its biological activity, synthesizing findings from various studies and presenting data on its efficacy against different cell lines.

Chemical Structure and Properties

The molecular formula of 3,5-dimethoxy-N-(2-oxo-2-piperidin-1-ylethyl)benzamide is , with a molecular weight of approximately 293.35 g/mol. The compound features a benzamide backbone with methoxy substituents and a piperidine-derived side chain, which may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated through various assays aimed at determining its antitumor and antimicrobial properties.

Antitumor Activity

Several studies have assessed the antitumor efficacy of 3,5-dimethoxy-N-(2-oxo-2-piperidin-1-ylethyl)benzamide using different cancer cell lines. The following table summarizes key findings:

| Cell Line | IC50 Value (µM) | Assay Type | Reference |

|---|---|---|---|

| A549 (Lung) | 6.26 ± 0.33 | MTS Cytotoxicity | |

| HCC827 (Lung) | 6.48 ± 0.11 | MTS Cytotoxicity | |

| NCI-H358 | 20.46 ± 8.63 | BrdU Proliferation |

These results indicate that the compound exhibits significant cytotoxicity against lung cancer cell lines, particularly in two-dimensional (2D) culture systems.

The mechanism by which 3,5-dimethoxy-N-(2-oxo-2-piperidin-1-ylethyl)benzamide exerts its effects appears to involve modulation of cellular pathways related to apoptosis and cell cycle regulation. Compounds with similar structures have been shown to induce G2/M phase arrest in cancer cells, suggesting that this compound may share similar mechanisms of action .

Case Studies

A notable case study involved the administration of the compound in a xenograft model where it demonstrated substantial tumor growth inhibition without significant toxicity to the host organism. The study highlighted that doses as low as 30 mg/kg could yield a tumor reduction rate of approximately 77% compared to control groups .

Antimicrobial Activity

In addition to its antitumor properties, preliminary investigations into the antimicrobial activity of this compound have shown promise. While specific quantitative data on antimicrobial efficacy remain limited, initial findings suggest that similar benzamide derivatives possess notable antibacterial properties against various strains.

Wissenschaftliche Forschungsanwendungen

Acetylcholinesterase Inhibition

One of the primary applications of 3,5-dimethoxy-N-(2-oxo-2-piperidin-1-ylethyl)benzamide is its activity as an acetylcholinesterase inhibitor. Acetylcholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine, and its inhibition can enhance cholinergic transmission, which is beneficial in treating conditions like Alzheimer's disease.

Recent studies have demonstrated that derivatives of this compound exhibit significant inhibitory activity against acetylcholinesterase, with some compounds showing nanomolar IC50 values. For instance, a related compound demonstrated an IC50 of 46 nM against human acetylcholinesterase, indicating potent activity that could be harnessed for therapeutic purposes .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Research indicates that it may help protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases. For example, some analogs have shown the ability to reduce cell death in PC12 cells under oxidative stress conditions .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of 3,5-dimethoxy-N-(2-oxo-2-piperidin-1-ylethyl)benzamide is crucial for optimizing its pharmacological properties. Studies have indicated that modifications to the benzamide structure can significantly influence both the potency and selectivity of the compound against various biological targets.

Table 1: Structure-Activity Relationship Insights

Case Studies and Experimental Findings

Several case studies have highlighted the efficacy of related compounds in preclinical models:

Donepezil Derivatives

Research on donepezil-based hybrids has shown that modifications similar to those seen in 3,5-dimethoxy-N-(2-oxo-2-piperidin-1-ylethyl)benzamide can yield compounds with improved AChE inhibition and additional activities such as MAO inhibition. For instance, a study found that certain hybrids exhibited dual inhibition profiles, which could be advantageous for multi-target therapies in Alzheimer's disease .

Antiproliferative Studies

In addition to neuropharmacological applications, derivatives have been evaluated for antiproliferative effects against cancer cell lines. Compounds structurally related to 3,5-dimethoxy-N-(2-oxo-2-piperidin-1-ylethyl)benzamide have shown promising results in inhibiting the growth of various tumor cells, suggesting potential applications in oncology .

Vergleich Mit ähnlichen Verbindungen

Substitution at the Amide Nitrogen

- No direct biological data are provided, but the absence of a basic nitrogen may limit BBB penetration.

- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide : This compound features an N,O-bidentate directing group, making it suitable for metal-catalyzed C–H bond functionalization reactions . The hydroxyl and dimethyl groups alter solubility and steric effects compared to the target compound.

Modifications to the Benzamide Core

- 2-Hexanoylamino-1-(3-carboxyphenyl)benzamide (9): Substitution with a hexanoylamino chain at the 2-position and a carboxyphenyl group at the 1-position confers potent PCAF histone acetyltransferase (HAT) inhibitory activity (71% inhibition at 100 µM) . The long acyl chain contrasts with the target compound’s piperidinylethyl group, suggesting divergent target selectivity.

- Indenothiazole-linked benzamides (e.g., 7c–7i): Derivatives like 3,5-dimethoxy-N-(6-methylindenothiazol-2-yl)benzamide (7d) replace the piperidinylethyl group with heterocyclic scaffolds. These compounds show moderate antiviral activity against SARS-CoV-2 but lack reported kinase inhibition .

Pharmacological and Biochemical Comparisons

Kinase and Enzyme Inhibition

The target compound’s dual inhibition of DAPK1 and CSF1R is unique among benzamide derivatives. Most analogs in and target enzymes like PCAF HAT or viral proteases, highlighting the critical role of the piperidinylethyl group in kinase selectivity.

Pharmacokinetic Properties

- BBB Permeability: The target compound exhibits superior BBB penetration compared to analogs like 3,5-dimethoxy-N-(4-(4-methoxyphenoxy)pyrimidin-5-yl)benzamide (), which contains a polar sulfonyl group that may hinder CNS uptake .

Vorbereitungsmethoden

Amide Coupling via Carboxylic Acid Activation

The most direct route involves activating 3,5-dimethoxybenzoic acid (I) to its acyl chloride, followed by reaction with 2-amino-1-piperidin-1-ylethanone (II). Thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂ in anhydrous dichloromethane (DCM) at 0–5°C for 2 hours converts (I) to 3,5-dimethoxybenzoyl chloride (III). Subsequent addition of (II) in the presence of triethylamine (Et₃N) as a base yields the target compound.

Reaction Conditions:

-

Solvent: DCM or tetrahydrofuran (THF)

-

Temperature: 0°C → room temperature (RT)

-

Time: 12–24 hours

-

Yield: 70–85% (crude), improving to 90–95% after purification.

Key Analytical Data:

Phosphine-Mediated Coupling (PPh₃-I₂ Method)

Adapting protocols from lamellarin syntheses, this method avoids acyl chloride formation. 3,5-Dimethoxybenzoic acid (I) and 2-amino-1-piperidin-1-ylethylketone (II) are combined with triphenylphosphine (PPh₃) and iodine (I₂) in DCM at 0°C. Et₃N is added to deprotonate the amine, facilitating nucleophilic attack on the in situ-generated acyloxyphosphonium intermediate.

Optimized Procedure:

-

Dissolve (I) (1.0 eq) and PPh₃ (1.2 eq) in DCM (5 mL/mmol).

-

Add I₂ (1.2 eq) at 0°C, stir for 10 minutes.

-

Introduce (II) (1.0 eq) and Et₃N (2.0 eq), warm to RT, and stir for 6 hours.

-

Purify via column chromatography (20–40% ethyl acetate/hexane).

Advantages:

Yield: 80–88% after purification.

Solid-Phase Synthesis with Polymer-Supported Reagents

For scalable production, polymer-supported PPh₃ (PS-PPh₃) replaces soluble PPh₃, simplifying workup. After coupling, filtration removes the polymer-bound byproducts, and the filtrate is concentrated to isolate the crude product.

Procedure:

-

Mix (I), (II), PS-PPh₃ (1.2 eq), and I₂ (1.2 eq) in DCM at 0°C.

-

Add Et₃N (2.0 eq), stir at RT for 8 hours.

-

Filter, wash with DCM/MeOH, and evaporate.

Yield: 75–82% (reduced vs. solution-phase due to reagent steric effects).

Synthesis of 2-Amino-1-piperidin-1-ylethanone (Intermediate II)

Piperidine Condensation with Chloroacetamide

Piperidine reacts with chloroacetamide in the presence of K₂CO₃ in acetonitrile (MeCN) at reflux (82°C) for 12 hours, yielding 2-chloro-1-piperidin-1-ylethanone. Subsequent amination with aqueous NH₃ (25%) at 60°C for 6 hours affords (II).

Reaction Scheme:

-

Chloroacetamide Activation:

-

Piperidine + ClCH₂CONH₂ → ClCH₂CO-piperidine + NH₃

-

-

Amination:

-

ClCH₂CO-piperidine + NH₃ → H₂NCH₂CO-piperidine + HCl

-

Yield: 65–70% (over two steps).

Reductive Amination of Glyoxylic Acid

Glyoxylic acid reacts with piperidine in methanol under H₂ (1 atm) with Pd/C (10 wt%) for 24 hours, forming 2-oxo-2-piperidin-1-ylethylamine (II).

Conditions:

-

Catalyst: Pd/C (5–10 mol%)

-

Temperature: RT

-

Yield: 55–60%

Purification and Characterization

Chromatographic Purification

Crude product is purified using silica gel column chromatography with ethyl acetate/hexane gradients (10–40% ethyl acetate). The target compound elutes at 30% ethyl acetate, as confirmed by TLC (Rf = 0.45).

Recrystallization

Alternative purification involves recrystallization from ethanol/water (3:1 v/v), yielding colorless crystals with >99% purity (HPLC).

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Acyl Chloride Coupling | 85–90% | High | Moderate | Low (SOCl₂) |

| PPh₃-I₂ Solution-Phase | 80–88% | High | High | Moderate |

| Polymer-Supported PPh₃ | 75–82% | Medium | Industrial | High |

Key Findings:

-

Acyl Chloride Route: Optimal for small-scale synthesis but limited by moisture sensitivity.

-

PPh₃-I₂ Method: Preferred for laboratory-scale due to simplicity and yield.

-

Solid-Phase Synthesis: Suitable for bulk production despite lower yield.

Mechanistic Insights

Q & A

Basic: What are the foundational steps for synthesizing 3,5-dimethoxy-N-(2-oxo-2-piperidin-1-ylethyl)benzamide?

Answer:

The synthesis typically involves:

- Amide bond formation : Coupling 3,5-dimethoxybenzoic acid with a piperidine-containing amine derivative (e.g., 2-amino-1-piperidin-1-ylethanone) using activating agents like carbodiimides or mixed anhydrides .

- Optimization of reaction conditions : Temperature (0–5°C for nitrile intermediates), solvent selection (ethanol or DMF), and catalysts (e.g., piperidine for Knoevenagel condensations) to enhance yield and purity .

- Purification : Column chromatography or recrystallization to isolate the final product .

Advanced: How can reaction conditions be systematically optimized to improve synthesis efficiency?

Answer:

Methodological approaches include:

- Design of Experiments (DoE) : Assessing variables like temperature, solvent polarity, and catalyst concentration to identify optimal conditions. For example, ethanol at 0–5°C improves nitrile intermediate stability .

- Kinetic studies : Monitoring reaction progress via HPLC or TLC to minimize side products (e.g., urethane formation in mixed anhydride reactions) .

- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, while ethanol reduces racemization .

Structural Analysis: What crystallographic techniques validate the molecular conformation of this compound?

Answer:

- Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths, angles, and stereochemistry. For example, monoclinic crystals (space group P21/n) with β angles ~102° confirm spatial arrangements of methoxy and piperidinyl groups .

- SHELX refinement : Utilizes programs like SHELXL for high-resolution data refinement, ensuring accuracy in hydrogen bonding and torsional parameters .

- Validation metrics : R factors < 0.05 and data-to-parameter ratios > 10 ensure reliability .

Biological Activity: How are potential therapeutic targets identified for this compound?

Answer:

- In vitro assays : Enzyme inhibition studies (e.g., glucokinase activation) using fluorescence-based assays to measure IC50 values .

- In silico docking : Molecular docking with tools like AutoDock predicts binding modes to targets such as DAPK1 or CSF1R, validated by binding affinity calculations (ΔG < -8 kcal/mol) .

- Functional outcomes : Apoptosis assays (e.g., caspase-3 activation in cancer cells) confirm mechanistic pathways .

Data Contradiction: How should researchers address discrepancies in reported bioactivity data?

Answer:

- Replicate studies : Confirm results across independent labs using standardized protocols (e.g., NIH/3T3 cell lines for cytotoxicity) .

- Purity verification : HPLC analysis (>98% purity) to rule out impurities affecting activity .

- Structural confirmation : SCXRD or NMR (e.g., 1H/13C peaks at δ 3.74 ppm for methoxy groups) ensures compound integrity .

- Contextual factors : Adjust assay conditions (e.g., pH, serum concentration) to match physiological relevance .

Advanced: What strategies enhance the compound's metabolic stability for in vivo applications?

Answer:

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability .

- Metabolic profiling : LC-MS/MS identifies major metabolites, guiding structural modifications (e.g., fluorination to block CYP450 oxidation) .

- Lipophilicity optimization : Adjust methoxy group positioning to balance membrane permeability and solubility (clogP ~2.5) .

Basic: What spectroscopic methods characterize this compound’s purity and structure?

Answer:

- 1H/13C NMR : Peaks for methoxy (δ 3.74 ppm), benzamide carbonyl (δ ~165 ppm), and piperidinyl protons (δ 1.4–3.2 ppm) .

- ESI-MS : Molecular ion [M+H]+ at m/z ~361 confirms molecular weight .

- IR spectroscopy : Amide C=O stretch (~1650 cm⁻¹) and aromatic C-O (1250 cm⁻¹) validate functional groups .

Advanced: How can computational modeling predict off-target interactions?

Answer:

- Pharmacophore mapping : Aligns structural features (e.g., hydrogen bond acceptors) with known off-targets like kinases .

- Machine learning : Train models on Tox21 datasets to predict hepatotoxicity or cardiotoxicity .

- Molecular dynamics simulations : Assess binding stability (RMSD < 2 Å) over 100 ns trajectories to identify promiscuous interactions .

Data Interpretation: How are structure-activity relationships (SAR) derived for this compound?

Answer:

- Analog synthesis : Modify substituents (e.g., replacing piperidine with morpholine) and compare bioactivity .

- Free-Wilson analysis : Quantifies contributions of methoxy and piperidinyl groups to activity (e.g., ΔpIC50 = 0.5 for 3,5-dimethoxy vs. 4-methoxy) .

- Crystal structure overlays : Compare binding modes of analogs using PyMOL to identify critical interactions (e.g., π-π stacking with Tyr214 in DAPK1) .

Basic: What are the storage and handling protocols for this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.